molecular formula C11H14N2 B14412200 4-[2-(Dimethylamino)ethyl]benzonitrile CAS No. 83937-66-0

4-[2-(Dimethylamino)ethyl]benzonitrile

Cat. No.: B14412200
CAS No.: 83937-66-0
M. Wt: 174.24 g/mol
InChI Key: CJGOSLXQZJVLKX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-(Dimethylamino)ethyl]benzonitrile typically involves a two-step process:

    Stage 1: 4-cyanophenol is reacted with potassium hydroxide in acetone, followed by heating and refluxing for 1 hour.

    Stage 2: 2-(Dimethylamino)ethyl chloride is then added to the reaction mixture, which is further heated and refluxed for 8 hours.

Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to meet production demands. The reaction conditions are optimized to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-[2-(Dimethylamino)ethyl]benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines.

Scientific Research Applications

4-[2-(Dimethylamino)ethyl]benzonitrile has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-[2-(Dimethylamino)ethyl]benzonitrile involves intramolecular charge transfer (ICT) from the dimethylamino moiety to the cyanophenyl moiety upon photo-excitation. This leads to the appearance of dual fluorescence, which is a key feature of this compound . The molecular targets and pathways involved in this process are primarily related to its photophysical properties.

Comparison with Similar Compounds

Comparison: 4-[2-(Dimethylamino)ethyl]benzonitrile is unique due to its specific intramolecular charge transfer properties, which result in dual fluorescence. This makes it particularly valuable in photophysical studies compared to other similar compounds that may not exhibit the same level of fluorescence or charge transfer capabilities .

Properties

CAS No.

83937-66-0

Molecular Formula

C11H14N2

Molecular Weight

174.24 g/mol

IUPAC Name

4-[2-(dimethylamino)ethyl]benzonitrile

InChI

InChI=1S/C11H14N2/c1-13(2)8-7-10-3-5-11(9-12)6-4-10/h3-6H,7-8H2,1-2H3

InChI Key

CJGOSLXQZJVLKX-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC1=CC=C(C=C1)C#N

Origin of Product

United States

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